molecular formula C5H8O4 B1180362 Ilodecakin CAS No. 149824-15-7

Ilodecakin

Cat. No.: B1180362
CAS No.: 149824-15-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilodecakin (recombinant human interleukin-10, IL-10; also referred to as Prevascar) is an immunomodulatory cytokine under investigation for its role in scar prevention and wound healing. As a recombinant form of IL-10, it mimics the anti-inflammatory and tissue-regenerative properties of endogenous IL-10, which suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promotes collagen remodeling . Clinical trials have demonstrated its efficacy in improving scar appearance when applied acutely to wound margins. For instance, in a human volunteer model, this compound significantly reduced scar severity at 6 weeks post-injury, with effects persisting for up to 12 months . Its mechanism involves "re-routing" the wound microenvironment by altering collagen deposition and modulating immune cell activity, thereby shifting the healing process from fibrotic scarring toward regenerative repair .

Properties

CAS No.

149824-15-7

Molecular Formula

C5H8O4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ilodecakin belongs to a class of cytokine-based therapies targeting scar prevention. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target/Mechanism Clinical Application Efficacy Data Key Limitations
This compound IL-10 receptor; anti-inflammatory, collagen remodeling Scar prevention in surgical/incisional wounds - 6-week scar improvement: 47% reduction vs. placebo
- 12-month sustained efficacy
Limited data on diverse patient populations
Avotermin TGF-β3; reduces fibrosis, promotes regeneration Scar prevention (clinical trials) - 12-month scar improvement: 44% reduction in scar severity vs. placebo
- Comparable efficacy to this compound in human trials
High cost; requires precise local dosing
Sirolimus mTOR inhibitor; immunosuppressant Approved for organ transplant, lymphangioleiomyomatosis - IL10 gene interaction noted
- Scar-specific efficacy not established
Systemic toxicity (e.g., hyperlipidemia)

Mechanistic and Clinical Differences

Target Pathways: this compound directly modulates IL-10 signaling, which dampens inflammation and enhances tissue repair . Avotermin (TGF-β3) regulates fibroblast activity to reduce collagen overproduction, a hallmark of fibrotic scarring .

Clinical Trial Outcomes: Both this compound and avotermin demonstrated robust scar improvement in randomized trials, but avotermin required higher doses for sustained effects .

Safety Profiles: this compound and avotermin, administered locally, showed minimal systemic adverse events . Sirolimus, used systemically, carries risks of immunosuppression and metabolic side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.